5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features a bromine atom, a pyridine ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an attractive method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological and therapeutic properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and a pyridine ring, making them structurally similar.
Uniqueness
5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to the presence of the azetidine ring, which is less common in similar compounds. This unique structural feature contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12BrN5 |
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Molecular Weight |
306.16 g/mol |
IUPAC Name |
5-bromo-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12BrN5/c13-9-5-15-12(16-6-9)17-10-7-18(8-10)11-3-1-2-4-14-11/h1-6,10H,7-8H2,(H,15,16,17) |
InChI Key |
DGASAXNSYQGMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC3=NC=C(C=N3)Br |
Origin of Product |
United States |
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